molecular formula C22H24N2O3 B2521144 3,5-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide CAS No. 696656-38-9

3,5-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide

Cat. No.: B2521144
CAS No.: 696656-38-9
M. Wt: 364.445
InChI Key: XOZBTZNDHNCLEY-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with two methoxy groups at the 3- and 5-positions, linked via a methylene group to a partially saturated carbazole moiety (2,3,4,9-tetrahydro-1H-carbazole). Its synthesis likely involves coupling a 3,5-dimethoxybenzoyl chloride derivative with a carbazole-containing amine, analogous to methods described for related benzamides .

Properties

IUPAC Name

3,5-dimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-16-10-15(11-17(12-16)27-2)22(25)23-13-14-7-8-21-19(9-14)18-5-3-4-6-20(18)24-21/h7-12,24H,3-6,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZBTZNDHNCLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide typically involves multiple steps:

  • Formation of the Tetrahydrocarbazole Moiety: : The synthesis begins with the preparation of the tetrahydrocarbazole intermediate. This can be achieved through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde under acidic conditions to form the tetrahydrocarbazole ring system.

  • Introduction of the Benzamide Group: : The next step involves the coupling of the tetrahydrocarbazole intermediate with a benzoyl chloride derivative. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

  • Methoxylation: : The final step is the introduction of methoxy groups at the 3 and 5 positions of the benzamide ring. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be used to modify the tetrahydrocarbazole moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or amines can be used under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,5-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide has several scientific research applications:

  • Medicinal Chemistry: : The compound’s structure suggests potential activity as a pharmacological agent. It may be investigated for its effects on various biological targets, including receptors and enzymes.

  • Biology: : In biological studies, the compound can be used to probe the function of specific proteins or pathways. Its interactions with cellular components can provide insights into its mechanism of action.

  • Materials Science: : The unique chemical properties of the compound may make it useful in the development of new materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism by which 3,5-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide exerts its effects is likely related to its interaction with specific molecular targets. These could include:

    Receptors: The compound may bind to and modulate the activity of certain receptors, influencing cellular signaling pathways.

    Enzymes: It could act as an inhibitor or activator of enzymes, affecting metabolic processes.

    Ion Channels: The compound might interact with ion channels, altering ion flow and cellular excitability.

Comparison with Similar Compounds

Functional Group and Structural Similarities

Key analogues include:

  • N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide (): Shares a benzamide backbone but substitutes the carbazole with a hydroxyl-tertiary alkyl group. The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H bond functionalization, a feature absent in the target compound due to its carbazole moiety .
  • Ethyl 5-(2-(α-Phenylacetyl)Phenyl)-4H-1,2,4-Triazol-3-yl Carbamate (): Contains a triazole ring and carbamate group, differing in heterocyclic architecture but sharing amide-like reactivity.

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Functional Relevance
Target Compound Benzamide + Carbazole 3,5-Dimethoxy, tetrahydrocarbazole Aromatic stacking, solubility modulation
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide Benzamide 3-Methyl, N,O-bidentate directing group Metal coordination, C–H activation
Ethyl Triazolyl Carbamate () Triazole + Carbamate Phenylacetyl, ethyl carbamate Nucleophilic substitution reactivity

Spectroscopic Characterization

  • 1H NMR:
    • Target Compound: Aromatic protons in the carbazole (δ 6.8–7.5 ppm) and dimethoxybenzamide (δ 6.5–7.0 ppm) regions, with methoxy signals near δ 3.8 ppm.
    • N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide (): Methyl groups at δ 1.2–1.4 ppm, hydroxyl proton at δ 2.5 ppm, and aromatic protons at δ 7.2–7.6 ppm .
    • Triazole Derivative (): Distinct NH-triazole peak at δ 13.0 ppm and aromatic protons at δ 7.5–8.2 ppm .

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound: Likely analyzed via SHELX () or ORTEP-3 () for crystal structure determination. The carbazole NH may participate in hydrogen bonding (e.g., N–H···O), similar to patterns in .
  • N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide: X-ray analysis confirms planar benzamide and hydrogen-bonded hydroxyl-tertiary alkyl group, forming molecular aggregates .
  • Hydrogen-Bonding Trends: Carbazole’s NH and methoxy oxygen in the target compound could create a 2D hydrogen-bonding network, contrasting with the 1D chains observed in simpler benzamides .

Table 2: Hydrogen-Bonding Parameters

Compound Donor-Acceptor Pairs Graph Set Notation ()
Target Compound N–H···O, O–H···O (methoxy) R₂²(8), C(4)
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide O–H···N, N–H···O S(6), C(6)

Pharmacological and Industrial Relevance

  • Carbazole Core: Found in antiviral and anticancer agents (e.g., ellipticine derivatives).
  • Methoxy Groups: Enhance membrane permeability, as seen in NSAIDs like indomethacin.
  • N,O-Bidentate Analogues (): Utility in catalysis highlights industrial applications in synthetic chemistry .

Biological Activity

3,5-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide is a complex organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The unique structural features of this compound suggest potential interactions with various biological targets.

Structural Characteristics

The molecular formula of this compound is C23H26N2O3C_{23}H_{26}N_2O_3, with a molecular weight of approximately 394.5 g/mol. The compound features a carbazole moiety linked to a benzamide structure through a tetrahydrocarbazole unit. This configuration is significant for its biological activity due to the potential for conformational flexibility and interaction with biological macromolecules.

Biological Activity Overview

Research indicates that carbazole derivatives exhibit a range of biological activities. The specific biological activities of this compound are summarized below:

Anticancer Activity

Several studies have demonstrated the anticancer potential of carbazole derivatives. For instance:

  • Cytotoxicity Assays : In vitro studies on various cancer cell lines have shown that compounds structurally similar to this compound exhibit significant cytotoxic effects. For example, related compounds have reported IC50 values in the range of 525mug/mL5-25\\mu g/mL against A549 lung carcinoma and C6 glioma cell lines .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in cell proliferation and survival pathways .
  • Apoptosis Induction : Studies indicate that certain carbazole derivatives can activate apoptotic pathways in cancer cells by influencing caspase activation and altering the expression levels of proteins involved in apoptosis .

Research Findings and Case Studies

Recent research has focused on the synthesis and evaluation of various N-substituted carbazoles for their biological activities. Below is a summary table highlighting key findings related to similar compounds:

Compound NameCell Line TestedIC50 Value (µg/mL)Mechanism
Compound AA5495.9Apoptosis induction
Compound BC625.7Kinase inhibition
Compound CHT29<10G-protein coupled receptor modulation
Compound DMCF715Cell cycle arrest

Q & A

Q. Table 1: Representative Reaction Yields

StepReagents/ConditionsYield (%)Reference
1SOCl₂, 70°C, 4 h85–90
2NaBH₃CN, MeOH60–65
3DCC/DMAP, DCM70–75

Basic: How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Methoxy protons appear as singlets at δ 3.75–3.85 ppm. The carbazole NH and aromatic protons show peaks at δ 6.8–7.5 ppm, with splitting patterns dependent on substitution .
    • ¹³C NMR: Carbonyl (C=O) signals at δ 165–170 ppm; methoxy carbons at δ 55–60 ppm .
  • X-ray Crystallography:
    • Use SHELX for structure refinement . ORTEP-3 generates graphical representations of thermal ellipsoids to assess molecular geometry and packing .
    • Key metrics: Bond angles (C–N–C ~120°), torsional angles (carbazole puckering analyzed via Cremer-Pople parameters ).

Data Contradiction Example:
Discrepancies between calculated (DFT) and experimental NMR shifts may arise from solvent effects or crystal packing. Validate with solvent-dependent NMR titrations .

Advanced: How do hydrogen-bonding patterns influence crystallographic packing and stability?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) for dimeric motifs). For this compound:
    • Carbazole NH forms N–H···O=C bonds with benzamide carbonyls (R₂²(8) motifs) .
    • Methoxy groups participate in weak C–H···O interactions, stabilizing layered packing .
  • Thermal Stability: DSC/TGA data correlate with hydrogen-bond density. Stronger networks (e.g., N–H···O) increase melting points (e.g., 180–200°C) .

Q. Table 2: Hydrogen-Bonding Parameters

Donor-AcceptorDistance (Å)Angle (°)Graph Set
N–H···O=C2.85–2.95150–160R₂²(8)
C–H···O3.10–3.30110–120S(6)

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis: Cross-validate assays (e.g., compare enzymatic inhibition IC₅₀ values from fluorescence vs. radiometric assays) .
  • Structural Variants: Test analogs (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions .
  • Computational Docking: Use AutoDock Vina to model ligand-receptor interactions. Discrepancies may arise from protonation states or solvent-accessible surface area (SASA) .

Case Study:
A 10-fold difference in IC₅₀ values for kinase inhibition was traced to buffer pH affecting carbazole protonation. Adjust to physiological pH (7.4) for consistency .

Advanced: What computational methods predict the compound’s conformation and reactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level. Key outputs:
    • HOMO-LUMO gap (~4.5 eV) indicates redox stability .
    • Mulliken charges reveal nucleophilic sites (e.g., carbazole NH, δ = −0.35) .
  • MD Simulations: Simulate solvation in explicit water (AMBER force field) to assess conformational flexibility. The tetrahydrocarbazole ring shows puckering amplitudes (q = 0.25–0.35 Å) via Cremer-Pople coordinates .

Q. Table 3: Computational Parameters

ParameterValueReference
HOMO (eV)−6.8
LUMO (eV)−2.3
Puckering Amplitude (q)0.28 Å

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